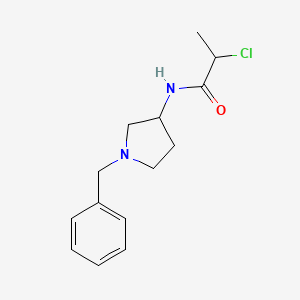![molecular formula C9H18ClN3O B3365177 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride CAS No. 1208929-74-1](/img/structure/B3365177.png)
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
Overview
Description
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Alkylation: : The oxadiazole intermediate is then alkylated with 2-methylpropyl bromide under basic conditions, typically using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Amination: : The resulting intermediate undergoes nucleophilic substitution with 3-bromopropan-1-amine to introduce the amine group.
-
Hydrochloride Formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso derivatives or oxides.
Reduction Products: Reduced amines or ring-opened products.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- 2-(3-(Methylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
- 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride
Uniqueness
Compared to similar compounds, 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the 2-methylpropyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-7(2)6-8-11-9(13-12-8)4-3-5-10;/h7H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPFCQPLMLAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

